1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-[(4-propanoylphenyl)amino]propan-1-one
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Overview
Description
1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Hydroxylation: Addition of a hydroxyl group to another phenyl ring.
Propionylation: Introduction of a propionyl group to the aniline derivative.
Coupling Reactions: Formation of the final product through coupling of the intermediate compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-1-PROPANONE: Lacks the propionylanilino group.
1-(4-HYDROXYPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE: Lacks the bromophenyl group.
1-(4-BROMOPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE: Lacks the hydroxyl group.
Uniqueness
1-(4-BROMOPHENYL)-3-(4-HYDROXYPHENYL)-3-(4-PROPIONYLANILINO)-1-PROPANONE is unique due to the presence of all three functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H22BrNO3 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-hydroxyphenyl)-3-(4-propanoylanilino)propan-1-one |
InChI |
InChI=1S/C24H22BrNO3/c1-2-23(28)17-5-11-20(12-6-17)26-22(16-7-13-21(27)14-8-16)15-24(29)18-3-9-19(25)10-4-18/h3-14,22,26-27H,2,15H2,1H3 |
InChI Key |
CMRKYLCBDJYTMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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